N-[2-(Trifluoromethyl)phenyl]succinimide
Description
The exact mass of the compound this compound is 243.05071298 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVZPEFWEBGGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876648 | |
| Record name | o-CF3-N-phenylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 2 Trifluoromethyl Phenyl Succinimide
Direct Synthesis Approaches
The most straightforward methods for the synthesis of N-[2-(Trifluoromethyl)phenyl]succinimide involve the formation of the succinimide (B58015) ring by reacting a trifluoromethyl-substituted aniline (B41778) with a four-carbon dicarbonyl precursor.
Condensation Reactions with Maleic Anhydride (B1165640) Derivatives
A prevalent and direct method for the synthesis of N-aryl succinimides is the condensation reaction between a primary aromatic amine and succinic anhydride or its derivatives. In the case of this compound, this involves the reaction of 2-(trifluoromethyl)aniline (B126271) with succinic anhydride. This two-step, one-pot synthesis is a common and efficient approach.
The reaction typically proceeds in two stages. Initially, the amine nucleophilically attacks one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the intermediate, N-[2-(trifluoromethyl)phenyl]succinamic acid. This amic acid intermediate can then be isolated or, more commonly, cyclized in situ to the desired succinimide.
The cyclization, or imidization, is a dehydration reaction that is often facilitated by the use of a dehydrating agent and/or heat. Common reagents and conditions for this step include acetic anhydride with sodium acetate, or the use of a zinc and acetic acid mixture, which provides a green and efficient alternative to harsher reagents. ijcps.org The reaction can be carried out in a solvent such as acetic acid, and upon aqueous workup, the N-substituted succinimide product precipitates and can be collected. ijcps.org
Table 1: Representative Reaction Conditions for the Synthesis of N-Aryl Succinimides via Condensation
| Amine | Anhydride | Catalyst/Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Substituted Aromatic Amines | Succinic Anhydride | Zinc powder | Acetic Acid | 55°C | High | ijcps.org |
| Aniline | Succinic Anhydride | Polyphosphate ester | Chloroform | Reflux | - | mdpi.com |
Cycloaddition Reactions in the Formation of the Succinimide Ring
While cycloaddition reactions are fundamental in the synthesis of cyclic systems, their application in the direct formation of the succinimide ring of this compound is not a conventional approach. More commonly, the structurally related maleimides, which possess a carbon-carbon double bond in the five-membered ring, are extensively used as dienophiles in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.comyoutube.comkhanacademy.orgyoutube.com
In a typical Diels-Alder reaction, an N-substituted maleimide reacts with a conjugated diene to form a six-membered ring adduct. wikipedia.orgsigmaaldrich.comyoutube.comkhanacademy.orgyoutube.com This highlights the utility of the pre-formed imide structure in building more complex molecular architectures rather than the succinimide ring being formed via a cycloaddition itself. The synthesis of the succinimide ring is predominantly achieved through the condensation and cyclization pathways described previously.
Trifluoromethylation Strategies
Introduction of Trifluoromethyl Group onto Phenyl Ring Precursors
This strategy focuses on synthesizing the key precursor, 2-(trifluoromethyl)aniline, which is then used in the direct synthesis methods described in section 2.1.1. The synthesis of 2-(trifluoromethyl)aniline can be achieved through various methods, a common one being the reduction of 2-nitrobenzotrifluoride.
The nitration of benzotrichloride followed by fluorination with anhydrous hydrofluoric acid yields nitrobenzotrifluoride isomers. The ortho-isomer, 2-nitrobenzotrifluoride, can then be selectively reduced to 2-(trifluoromethyl)aniline. Catalytic hydrogenation is a common method for this reduction, often employing catalysts such as palladium on carbon (Pd/C) in a solvent like methanol (B129727) under a hydrogen atmosphere. chemicalbook.com This process efficiently converts the nitro group to an amino group, providing the necessary precursor for the subsequent condensation with succinic anhydride.
Another approach involves the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene to yield 2-trifluoromethylaniline. google.com
Table 2: Synthesis of 2-(Trifluoromethyl)aniline
| Starting Material | Reagents | Key Steps | Reference |
|---|---|---|---|
| Benzotrichloride | Nitric acid, Sulfuric acid, Anhydrous HF, H₂/Pd/C | Nitration, Fluorination, Reduction | google.com |
| 2-Trifluoromethyl-4-chloronitrobenzene | H₂, Catalyst | Catalytic reduction and dechlorination | google.com |
Utilization of N-Trifluoromethyl Succinimide (NTFS) as a Trifluoromethylation Reagent
A more direct approach to trifluoromethylation involves the use of a reagent that can introduce the CF₃ group onto an existing aromatic ring. N-Trifluoromethylsuccinimide (NTFS) has been developed as a novel reagent for the direct C-H trifluoromethylation of free anilines. nih.gov This method circumvents the need to synthesize a trifluoromethylated aniline precursor separately.
The reaction typically involves treating the aniline with NTFS in the presence of an oxidant and a base. A possible radical mechanism has been proposed for this transformation, suggesting the generation of a trifluoromethyl radical that then attacks the aniline ring. nih.gov This methodology provides a direct route to trifluoromethylated anilines, which can then be converted to the corresponding succinimides.
Radical-Mediated Trifluoromethylation Approaches
Radical-mediated trifluoromethylation of aromatic compounds, including anilines, has emerged as a powerful tool in organic synthesis. researchgate.netnih.govrsc.orgconicet.gov.ar These methods often utilize a source of trifluoromethyl radicals (•CF₃) which can then be directed to functionalize a C-H bond on the aromatic ring.
Various protocols have been developed, including visible-light-promoted methods. nih.govconicet.gov.ar These reactions often employ a photocatalyst, such as iridium or ruthenium complexes, and a trifluoromethyl source like the Togni reagent or trifluoromethyl iodide. conicet.gov.ar Upon irradiation with visible light, the photocatalyst can initiate a single-electron transfer process, leading to the formation of the trifluoromethyl radical. This radical then adds to the aniline derivative, and subsequent steps lead to the formation of the trifluoromethylated aniline. conicet.gov.ar Iron-catalyzed ortho-trifluoromethylation of anilines under UV irradiation has also been reported, offering another pathway for regioselective functionalization. rsc.org
These radical approaches offer mild reaction conditions and can tolerate a range of functional groups, making them attractive for the late-stage functionalization of complex molecules. The resulting trifluoromethylated anilines are then available for conversion to this compound.
Synthesis of Precursors and Intermediates
The construction of this compound relies on the availability of two primary building blocks: a derivative of 2-(trifluoromethyl)phenylamine and a component that provides the succinimide backbone, typically derived from substituted maleic anhydride or related compounds.
2-(Trifluoromethyl)phenylamine, also known as 2-aminobenzotrifluoride, is a key precursor. Various synthetic routes have been developed for its preparation. One common industrial method involves the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene using molecular hydrogen ijcps.org. This process, carried out in a polar reaction medium, can provide 2-(trifluoromethyl)aniline in excellent yields. For instance, hydrogenation of 2-trifluoromethyl-4-chloro-nitrobenzene in the presence of a palladium-carbon catalyst can yield the desired aniline derivative with high efficiency ijcps.org.
Another approach involves the reductive dechlorination of compounds where the substituent at the 4-position is not a nitro group but an amino group. For example, 2-trifluoromethyl-4-chloroaniline can be converted to 2-(trifluoromethyl)aniline via hydrogenation tandfonline.com. Different catalysts and reaction conditions can be employed to optimize this transformation, with Raney nickel being one possible catalyst tandfonline.com. The choice of starting material and reaction conditions can be influenced by factors such as cost, availability, and desired purity of the final product.
The following table summarizes representative methods for the synthesis of 2-(trifluoromethyl)aniline:
| Starting Material | Reagents and Conditions | Yield | Reference |
| 2-Trifluoromethyl-4-chloronitrobenzene | H₂, Pd/C catalyst, polar solvent | High | ijcps.org |
| 2-Trifluoromethyl-4-chloroaniline | H₂, Raney nickel catalyst, 140 °C, 50 bar | 89% | tandfonline.com |
| 2-Nitro-5-chloro-trifluoromethylbenzene | H₂, Pd/C, triethylamine, methanol, 50 °C, 30 bar | 78% | tandfonline.com |
Substituted maleic anhydrides are precursors for the synthesis of substituted succinimides. While the direct synthesis of the parent this compound typically utilizes succinic anhydride or succinic acid, the synthesis of its derivatives often requires substituted maleic anhydrides. These can be prepared through various methods, including the dehydration of the corresponding maleic acids.
The synthesis of the unsubstituted succinimide ring in the target molecule is straightforward, generally involving the reaction of 2-(trifluoromethyl)aniline with succinic anhydride. This reaction proceeds via the formation of an intermediate N-[2-(trifluoromethyl)phenyl]succinamic acid, which then undergoes cyclodehydration to form the imide ring orgsyn.org.
Stereoselective Synthesis of this compound and its Derivatives
The development of stereoselective methods for the synthesis of chiral succinimide derivatives is an area of significant research interest, as these compounds are often found in biologically active molecules nih.gov. For this compound, stereocenters can be introduced at the 3- and/or 4-positions of the succinimide ring.
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral succinimides. One prominent strategy is the asymmetric hydrogenation of maleimide derivatives. For instance, rhodium complexes with chiral bisphosphine-thiourea ligands have been shown to be highly effective catalysts for the enantioselective hydrogenation of 3-substituted maleimides, affording the corresponding chiral succinimides with high yields and enantioselectivities figshare.com. This methodology could potentially be applied to 3-substituted-N-[2-(trifluoromethyl)phenyl]maleimides to generate chiral this compound derivatives.
Another approach involves the palladium-catalyzed asymmetric addition of aryl boronic acids to maleimides, assisted by chiral nitrogenous ligands. This method has been successfully used to synthesize 3-arylsuccinimides with good enantioselectivity rsc.org. The application of this protocol to N-[2-(trifluoromethyl)phenyl]maleimide could provide a direct route to chiral 3-aryl-N-[2-(trifluoromethyl)phenyl]succinimides.
Achieving control over both diastereoselectivity and enantioselectivity is crucial when multiple stereocenters are present. For the synthesis of 3,4-disubstituted succinimides, stereodivergent methods are highly valuable. A dynamic kinetic resolution strategy based on asymmetric transfer hydrogenation has been developed to access all four stereoisomers of 3,4-disubstituted succinimides nih.gov. This method utilizes a rhodium catalyst system and allows for the selective formation of either syn- or anti-configured products by tuning the reaction conditions nih.gov. This powerful strategy could be adapted for the synthesis of diastereomerically and enantiomerically pure this compound derivatives.
The following table provides an overview of potential stereoselective strategies applicable to the synthesis of chiral this compound derivatives:
| Stereoselective Strategy | Catalytic System | Potential Application | Key Features | Reference |
| Asymmetric Hydrogenation | Rh/bisphosphine-thiourea | Synthesis of chiral 3-substituted derivatives | High yields and enantioselectivities | figshare.com |
| Asymmetric Arylation | Pd/chiral N-ligand | Synthesis of chiral 3-aryl derivatives | Good functional group tolerance | rsc.org |
| Stereodivergent ATH | Rh catalyst system | Synthesis of all stereoisomers of 3,4-disubstituted derivatives | Control of both diastereoselectivity and enantioselectivity | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of N-aryl succinimides, including this compound, several green methodologies have been developed to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One of the simplest and most environmentally friendly approaches is the use of water as a solvent. The synthesis of N-alkyl and N-aryl succinimides has been successfully achieved by reacting primary amines with succinic acid in hot water, often without the need for a catalyst tandfonline.comfigshare.comresearchgate.net. This method offers a significant advantage over traditional syntheses that often employ volatile and hazardous organic solvents.
Another green approach involves a one-pot synthesis using readily available and less hazardous reagents. For example, N-substituted succinimides can be prepared from succinic anhydride and various amines in acetic acid using zinc as a catalyst ijcps.org. This method is cost-effective and proceeds under mild conditions ijcps.org.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The synthesis of N-phenylsuccinimide from aniline and succinic anhydride has been demonstrated to proceed rapidly under microwave irradiation, making it a more efficient alternative to conventional heating methods.
These green chemistry approaches offer more sustainable routes to this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing.
Reaction Mechanisms and Chemical Reactivity of N 2 Trifluoromethyl Phenyl Succinimide
Electrophilic and Nucleophilic Reaction Pathways
The succinimide (B58015) ring in N-[2-(Trifluoromethyl)phenyl]succinimide is primarily susceptible to nucleophilic attack at the carbonyl carbons. This reactivity is a general feature of cyclic imides. Nucleophiles, such as amines and hydroxide (B78521) ions, can initiate a ring-opening reaction. researchgate.netresearchgate.netresearchgate.net The electron-withdrawing nature of the 2-(trifluoromethyl)phenyl group is expected to enhance the electrophilicity of the carbonyl carbons, making the succinimide ring more susceptible to nucleophilic attack compared to N-alkyl or N-aryl succinimides with electron-donating groups. nih.gov
The general mechanism for nucleophilic ring-opening involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This is followed by the cleavage of the amide bond within the ring, resulting in the formation of a succinamic acid derivative. For instance, reaction with hydroxylamine (B1172632) can lead to the formation of N-hydroxybutaneamide derivatives through the opening of the imide ring. researchgate.netresearchgate.net
While the succinimide ring itself is electron-deficient and thus not prone to electrophilic attack, its precursor, N-[2-(trifluoromethyl)phenyl]maleimide, would readily undergo electrophilic addition reactions across the carbon-carbon double bond.
Radical Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a key player in the radical chemistry of this compound. Research on the closely related N-trifluoromethylsuccinimide (NTFS) has shown that the N-CF3 bond can undergo homolytic cleavage to generate a trifluoromethyl radical (•CF3). jcsp.org.pknih.govnih.gov This process can be initiated by radical initiators or photochemically.
A proposed mechanism for a radical reaction involving a similar N-trifluoromethyl derivative suggests that under the influence of an initiator, the N-CF3 bond breaks, releasing the highly reactive trifluoromethyl radical. This radical can then participate in various transformations, such as the trifluoromethylation of other organic substrates. jcsp.org.pknih.govnih.gov For example, NTFS has been successfully used as a reagent for the direct C-H trifluoromethylation of free anilines in a process believed to involve a radical mechanism. jcsp.org.pknih.govnih.gov While this specific reaction uses a different substrate, it highlights the potential of the N-CF3 group in this compound to serve as a source of trifluoromethyl radicals under appropriate conditions.
This reactivity opens up possibilities for using this compound in radical-mediated C-C or C-heteroatom bond-forming reactions.
Hydrolytic Stability and Degradation Pathways in Non-Biological Systems
The hydrolytic stability of this compound is a critical aspect of its chemical profile. Like other succinimides, it is susceptible to hydrolysis, which involves the opening of the succinimide ring. nih.govresearchgate.net This process can be catalyzed by both acids and bases.
Under acidic or basic conditions, water or hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the succinimide ring. This leads to the formation of N-[2-(trifluoromethyl)phenyl]succinamic acid. The rate of this hydrolysis is influenced by the pH of the medium. researchgate.net
Kinetic studies on the acid-catalyzed hydrolysis of N-(4-substitutedaryl)succinimides have shown that the reaction proceeds via an A-2 mechanism, where a water molecule is involved in the rate-determining step. jcsp.org.pk The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring in this compound is expected to accelerate the rate of hydrolysis compared to N-phenylsuccinimide itself, due to the increased electrophilicity of the carbonyl carbons. nih.gov
The degradation pathway primarily involves this ring-opening to the corresponding succinamic acid. Further degradation under more forcing conditions could potentially lead to the cleavage of the amide bond, yielding succinic acid and 2-(trifluoromethyl)aniline (B126271).
| Condition | Reaction | Primary Product |
|---|---|---|
| Acidic (e.g., aq. HCl) | Acid-catalyzed hydrolysis | N-[2-(Trifluoromethyl)phenyl]succinamic acid |
| Basic (e.g., aq. NaOH) | Base-catalyzed hydrolysis | N-[2-(Trifluoromethyl)phenyl]succinamic acid |
Reactivity of the Imide Nitrogen Atom
The imide nitrogen atom in this compound is generally considered to be non-nucleophilic due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. This delocalization is further enhanced by the electron-withdrawing nature of the 2-(trifluoromethyl)phenyl group.
Reactions at the Phenyl Ring Substituents
The phenyl ring of this compound, being substituted with a strong electron-withdrawing trifluoromethyl group, is deactivated towards electrophilic aromatic substitution. Any such reaction would be expected to occur at the meta-position relative to the trifluoromethyl group and the succinimide nitrogen, although the deactivating effect would likely require harsh reaction conditions.
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly if a good leaving group is present on the ring. However, in the absence of such a group, direct SNAr is unlikely.
The trifluoromethyl group itself is generally stable to many chemical transformations. However, under specific and often harsh conditions, it can undergo reactions such as hydrolysis to a carboxylic acid group, although this is not a common transformation.
Derivatization Strategies for Structural Modification
The structure of this compound offers several handles for derivatization, allowing for the synthesis of a variety of analogues with potentially different chemical and physical properties.
The most straightforward approach to modifying the succinimide ring is through its nucleophilic ring-opening . As discussed previously, reaction with various nucleophiles can lead to a range of succinamic acid derivatives. For example, reaction with different amines would yield a library of diamides. researchgate.net
Another strategy involves reactions at the α-carbons of the succinimide ring. These carbons are adjacent to a carbonyl group and can potentially be deprotonated with a strong base to form an enolate, which can then react with electrophiles. However, this reactivity might be competitive with the ring-opening reaction under basic conditions.
Furthermore, modifications can be introduced at the precursor stage. Starting with a substituted succinic anhydride (B1165640) would lead to a substituted succinimide ring in the final product.
| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |
|---|---|---|---|
| Succinimide Ring (Carbonyl) | Nucleophilic Ring-Opening | Amines, Hydrazines, Hydroxylamine | Succinamic acid amides/hydrazides/hydroxamic acids |
| Succinimide Ring (α-Carbon) | Enolate Alkylation/Acylation | Strong base (e.g., LDA), Alkyl/Acyl halides | Substituted succinimide ring |
| Phenyl Ring | Nucleophilic Aromatic Substitution (if suitably activated) | Strong nucleophiles | Substitution of a leaving group on the ring |
Modifications of the Trifluoromethylphenyl Moiety
The trifluoromethylphenyl moiety of this compound presents a unique electronic landscape that dictates its reactivity. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly influences the chemical behavior of the aromatic ring. This section explores the potential modifications of this moiety, focusing on reactions that are mechanistically plausible given the substituent effects.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly deactivating trifluoromethyl group makes the phenyl ring electron-deficient. This heightened electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group, such as a halogen, is present on the ring. masterorganicchemistry.comchadsprep.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is enhanced by the presence of electron-withdrawing groups like -CF₃, which can delocalize the negative charge. masterorganicchemistry.com
For SNAr to occur on the trifluoromethylphenyl ring of a related succinimide derivative, an additional substituent, typically a halide, is required. The substitution is most efficient when the electron-withdrawing group is positioned ortho or para to the leaving group. chadsprep.com For instance, in a hypothetical compound like N-[4-chloro-2-(trifluoromethyl)phenyl]succinimide, the chlorine atom would be activated towards substitution by the para-trifluoromethyl group.
Common nucleophiles for these reactions include alkoxides, amines, and thiolates. The reaction conditions typically involve a strong base and a suitable solvent.
Table 1: Hypothetical SNAr Reactions on a Halogenated this compound Derivative
| Starting Material | Nucleophile | Reagent/Conditions | Expected Product |
| N-[4-Chloro-2-(trifluoromethyl)phenyl]succinimide | Methoxide | NaOCH₃, CH₃OH, Heat | N-[4-Methoxy-2-(trifluoromethyl)phenyl]succinimide |
| N-[4-Chloro-2-(trifluoromethyl)phenyl]succinimide | Ammonia | NH₃, Heat, Pressure | N-[4-Amino-2-(trifluoromethyl)phenyl]succinimide |
| N-[4-Fluoro-2-(trifluoromethyl)phenyl]succinimide | Phenothiazine | K₂CO₃, DMF, Heat | N-[4-(10H-Phenothiazin-10-yl)-2-(trifluoromethyl)phenyl]succinimide |
This table is illustrative and based on established principles of SNAr reactivity on activated aryl halides. nih.gov
Electrophilic Aromatic Substitution
In contrast to nucleophilic substitution, electrophilic aromatic substitution on the trifluoromethylphenyl ring is significantly disfavored. The -CF₃ group strongly deactivates the ring towards attack by electrophiles by withdrawing electron density. rsc.org Should the reaction be forced under harsh conditions, the -CF₃ group acts as a meta-director. The N-succinimido group attached to the ring is also deactivating but is considered an ortho-, para-director.
When both groups are present, their directing effects are opposing. The powerful deactivating nature of the -CF₃ group at the ortho position would likely direct any potential electrophilic substitution to the positions meta to it (positions 4 and 6) and ortho/para to the succinimido group. However, steric hindrance from the adjacent succinimide may favor substitution at the 4-position.
One potential, albeit challenging, modification is nitration. Photolysis of aromatic compounds with N-nitrosuccinimide has been shown to induce nitration, proceeding through a charge-transfer complex. rsc.org
Table 2: Potential Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagent/Conditions | Potential Regioisomeric Products (Major Isomer Expected) |
| Nitration | HNO₃, H₂SO₄, High Temp. | N-[4-Nitro-2-(trifluoromethyl)phenyl]succinimide |
| Bromination | Br₂, FeBr₃, Heat | N-[4-Bromo-2-(trifluoromethyl)phenyl]succinimide |
| Sulfonation | Fuming H₂SO₄, Heat | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-(trifluoromethyl)benzene-1-sulfonic acid |
This table presents potential outcomes based on general principles of electrophilic aromatic substitution on deactivated rings. Yields for such reactions are expected to be low.
The metabolic stability of the aryl trifluoromethyl group is a key reason for its inclusion in many biologically active molecules, suggesting its general resistance to modification under physiological conditions. nih.gov Any chemical modification would require specific and often vigorous laboratory conditions to overcome the inherent lack of reactivity towards electrophiles or the requirement for a leaving group for nucleophilic attack.
Advanced Spectroscopic and Structural Characterization of N 2 Trifluoromethyl Phenyl Succinimide
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups present in N-[2-(Trifluoromethyl)phenyl]succinimide. The succinimide (B58015) ring and the substituted phenyl ring each possess characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
While a specific, published FT-IR spectrum for this compound is not widely available, the expected characteristic absorption bands can be predicted based on the analysis of structurally related compounds such as succinimide, N-phenylsuccinimide, and molecules containing trifluoromethylphenyl groups. nist.govchemicalbook.comresearchgate.netresearchgate.net The key vibrational frequencies are associated with the succinimide ring's carbonyl groups, the aromatic ring, and the trifluoromethyl substituent.
The succinimide moiety is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. In similar imide structures, these bands are typically strong and appear in the region of 1700-1790 cm⁻¹. researchgate.netejpmr.com The aromatic part of the molecule will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The trifluoromethyl (CF₃) group is known to produce very strong absorption bands, typically in the 1100-1350 cm⁻¹ region, corresponding to the C-F stretching modes.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |
| 2950-2850 | Weak | Aliphatic C-H Stretching (succinimide ring) |
| ~1770 | Strong | Asymmetric C=O Stretching (imide) |
| ~1700 | Strong | Symmetric C=O Stretching (imide) |
| 1600, 1480 | Medium-Weak | Aromatic C=C Ring Stretching |
| ~1350-1100 | Very Strong | C-F Stretching (trifluoromethyl group) |
| ~1380 | Medium | C-N Stretching (imide) |
| ~760 | Strong | C-H Out-of-plane Bending (ortho-disubstituted ring) |
Note: The values in this table are approximate and based on data from analogous compounds.
Raman Spectroscopy
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3050 | Medium | Aromatic C-H Stretching |
| ~1700 | Weak-Medium | Symmetric C=O Stretching (imide) |
| ~1600 | Strong | Aromatic C=C Ring Stretching |
| ~1000 | Strong | Aromatic Ring Breathing (Trigonal Mode) |
| ~1350-1100 | Medium | C-F Stretching (trifluoromethyl group) |
Note: The values in this table are approximate and based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for the structural confirmation of this compound in solution.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, two main sets of signals are anticipated. The four protons of the succinimide ring are chemically equivalent due to rapid conformational changes at room temperature and are expected to appear as a sharp singlet. In related succinimide structures, this singlet is typically observed around 2.8-3.0 ppm. chemicalbook.comspectrabase.com The four protons on the ortho-substituted phenyl ring will be chemically non-equivalent and will exhibit a complex multiplet pattern in the aromatic region, typically between 7.2 and 7.8 ppm. The specific shifts and coupling patterns are influenced by the electron-withdrawing nature of the trifluoromethyl group and the imide nitrogen.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.2 | Multiplet | 4H | Aromatic Protons (C₆H₄) |
| ~2.9 | Singlet | 4H | Methylene (B1212753) Protons (-CH₂CH₂- in succinimide) |
Note: The values in this table are approximate and based on data from analogous compounds. The solvent used can influence the chemical shifts.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. In this compound, signals are expected for the carbonyl carbons, the aliphatic carbons of the succinimide ring, and the carbons of the trifluoromethylphenyl group. The carbonyl carbons of the imide are expected to resonate downfield, typically around 175-178 ppm. spectrabase.com The methylene carbons of the succinimide ring should appear at approximately 28-30 ppm. spectrabase.com
The aromatic region will show six distinct signals for the phenyl ring carbons. The carbon atom attached to the trifluoromethyl group (C-CF₃) is expected to be a quartet due to one-bond carbon-fluorine coupling (¹JCF), a characteristic feature for CF₃-substituted rings. The trifluoromethyl carbon itself will also appear as a quartet in the region of 120-130 ppm with a large coupling constant.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~176 | Singlet | Carbonyl Carbons (C=O) |
| ~135-125 | Multiplets | Aromatic Carbons (C-H, C-N) |
| ~128 | Quartet (¹JCF) | Carbon of the Trifluoromethyl Group (CF₃) |
| ~125 | Quartet (²JCCF) | Aromatic Carbon (C-CF₃) |
| ~29 | Singlet | Methylene Carbons (-CH₂CH₂-) |
Note: The values in this table are approximate and based on data from analogous compounds. The solvent used can influence the chemical shifts.
Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization
¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atoms in the trifluoromethyl group. nih.govwikipedia.org Since there are no other fluorine atoms in the molecule, the ¹⁹F NMR spectrum of this compound is expected to show a single, sharp singlet. The chemical shift of the CF₃ group is sensitive to its electronic environment. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard such as CFCl₃. colorado.edu For instance, the chemical shift of trifluorotoluene is approximately -63.7 ppm. colorado.edu This signal confirms the presence and electronic integrity of the trifluoromethyl substituent.
Table 5: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 to -64 | Singlet | Trifluoromethyl (CF₃) |
Note: The value in this table is an approximation based on data from analogous compounds and is relative to CFCl₃.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complete molecular structure of this compound. Techniques such as COSY, HSQC, and HMBC are instrumental in mapping the connectivity of atoms within the molecule. science.govnih.gov
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between the adjacent protons within the aromatic ring. Additionally, the protons on the succinimide ring would show a correlation, confirming the ethylene (B1197577) bridge (-CH₂-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹J coupling). columbia.edu It is a highly sensitive technique used to assign which protons are bonded to which carbons. sdsu.edu For the title compound, each protonated carbon would display a cross-peak in the HSQC spectrum, linking the ¹H chemical shift to the ¹³C chemical shift. This allows for the direct assignment of the aromatic CH groups and the CH₂ groups of the succinimide moiety.
Correlations from the aromatic protons to the carbons of the trifluoromethyl group and the quaternary carbon attached to the nitrogen.
Correlations from the succinimide protons to the carbonyl carbons within the same ring.
The crucial correlation from the aromatic proton ortho to the nitrogen to the carbonyl carbons of the succinimide ring, confirming the connection between the phenyl ring and the imide group.
The combination of these 2D NMR techniques allows for a complete and confident assignment of the molecular structure. science.gov
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | Between adjacent aromatic protons; Between the two CH₂ groups of the succinimide ring. | Confirms proton-proton adjacencies in the aromatic and succinimide rings. |
| HSQC | ¹H - ¹³C (1-bond) | Between each aromatic CH proton and its corresponding carbon; Between succinimide CH₂ protons and their carbons. | Assigns carbons that are directly bonded to protons. columbia.edu |
| HMBC | ¹H - ¹³C (2-3 bonds) | From aromatic protons to the CF₃ carbon; From succinimide protons to carbonyl carbons; From aromatic protons to succinimide carbonyl carbons. | Connects molecular fragments and establishes the link between the phenyl and succinimide rings. columbia.edu |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum is influenced by the presence of chromophores, which are parts of the molecule that absorb light.
For this compound, the primary chromophores are the substituted benzene (B151609) ring and the carbonyl groups of the succinimide moiety.
Aromatic System: The phenyl ring is expected to exhibit characteristic absorption bands due to π → π* transitions. The presence of the trifluoromethyl group, an electron-withdrawing substituent, and the succinimide nitrogen attached to the ring will influence the position (λmax) and intensity of these bands compared to unsubstituted benzene.
Carbonyl Groups: The carbonyl groups (C=O) of the succinimide ring can undergo n → π* transitions. These transitions are typically weaker in intensity and may appear as a shoulder on the more intense π → π* bands of the aromatic ring.
In a suitable solvent like methanol (B129727) or ethanol, the UV-Vis spectrum would likely show strong absorption maxima in the range of 200-300 nm, characteristic of substituted aromatic systems. spectrabase.commdpi.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
| 2-(Trifluoromethyl)phenyl group | π → π | 200 - 280 |
| Succinimide Carbonyls (C=O) | n → π | 280 - 320 (weak) |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This analysis provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. uni-ulm.de
Single Crystal X-ray Diffraction (SC-XRD)
Single Crystal X-ray Diffraction (SC-XRD) analysis of a suitable single crystal of this compound would provide its exact molecular structure. The experiment involves irradiating a crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu This pattern is used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.
The analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. Key structural parameters include the crystal system, space group, and unit cell dimensions. researchgate.net While specific experimental data for the title compound is not available, data from structurally similar molecules allows for a realistic prediction of these parameters. eurjchem.com
Table 3: Representative Crystallographic Data for a Phenyl-Substituted Imide Compound
| Parameter | Example Value |
| Chemical Formula | C₁₁H₈F₃NO₂ |
| Formula Weight | 243.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.3 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1020 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.58 |
| Note: This table presents hypothetical but realistic data based on known structures of similar organic molecules for illustrative purposes. |
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal packing. nih.govmdpi.com The surface is generated around a molecule in a crystal, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated. These values are mapped onto the surface to highlight different types of close contacts.
For this compound, the analysis would reveal the nature and extent of interactions involving hydrogen, carbon, oxygen, nitrogen, and fluorine atoms.
dₙₒᵣₘ Surface: This surface displays intermolecular contacts, with red spots indicating close contacts like hydrogen bonds, which are shorter than the van der Waals radii sum. nih.gov
Based on the analysis of related structures, such as N-[2-(trifluoromethyl)phenyl]maleamic acid, the most significant contributions to the crystal packing are expected to come from H···H, O···H/H···O, and C···H/H···C contacts. researchgate.net The presence of the trifluoromethyl group would also introduce F···H and potentially F···F or F···C interactions.
Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Description of Interaction |
| H···H | ~45 - 55% | Represents the largest contribution, typical for organic molecules. nih.gov |
| O···H/H···O | ~15 - 25% | Indicates the presence of weak C-H···O hydrogen bonds involving the carbonyl oxygens. |
| C···H/H···C | ~10 - 20% | Arises from contacts between aromatic and aliphatic C-H groups. |
| F···H/H···F | ~5 - 10% | Weak hydrogen bonds involving the fluorine atoms of the CF₃ group. |
| N···H/H···N | ~1 - 3% | Minor contacts involving the imide nitrogen. |
| Note: The percentages are estimates based on analyses of structurally similar compounds. nih.govresearchgate.net |
Conformational Analysis in the Solid State
The solid-state conformation of this compound, particularly the relative orientation of the phenyl ring and the succinimide ring, can be precisely determined from SC-XRD data. The key parameter is the dihedral angle between the plane of the aromatic ring and the plane of the succinimide ring.
In related structures, such as N-substituted phenyl imides and amides, this dihedral angle is significantly non-zero, indicating a twisted conformation. researchgate.netnih.gov This twist is due to steric hindrance between the ortho-substituent on the phenyl ring (in this case, the -CF₃ group) and the atoms of the succinimide ring. For N-[2-(trifluoromethyl)phenyl]maleamic acid, the dihedral angle between the phenyl ring and the side chain is reported to be 47.35°. researchgate.net A similar significant twist is expected for this compound to minimize steric repulsion, leading to a non-planar molecular conformation in the solid state.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (Molecular Formula: C₁₁H₈F₃NO₂), the molecular weight is 243.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 243.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways:
Cleavage of the N-C bond between the phenyl and succinimide rings, leading to ions corresponding to the [C₄H₄NO₂]⁺ succinimide fragment and the [C₇H₄F₃]⁺• trifluoromethylphenyl radical cation.
Fragmentation of the succinimide ring itself, potentially through the loss of CO or other small neutral molecules.
Fragmentation of the trifluoromethylphenyl portion, although the C-F bonds are very strong.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. researchgate.net
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Ion Formula | Identity/Origin of Fragment |
| 243 | [C₁₁H₈F₃NO₂]⁺• | Molecular Ion [M]⁺• |
| 145 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl cation |
| 99 | [C₄H₅NO₂]⁺ | Succinimide fragment |
| 76 | [C₆H₄]⁺• | Benzyne radical cation from fragmentation of the phenyl ring |
| Note: The m/z values are nominal masses. The actual fragments and their relative abundances depend on the ionization conditions. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass measurement, which confirms its molecular formula with a high degree of confidence.
The molecular formula for this compound is established as C₁₁H₈F₃NO₂. This composition allows for the calculation of its theoretical exact mass, which can be experimentally verified by HRMS, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. nih.govnih.gov The high resolution of these instruments allows for differentiation between compounds with the same nominal mass but different elemental formulas.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₃NO₂ |
| Theoretical Exact Mass (Monoisotopic) | 243.0480 u |
| Observed Ion (e.g., ESI+) | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 244.0558 |
The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).
Fragmentation Pathways under Ionization
The study of fragmentation pathways using tandem mass spectrometry (MS/MS) reveals the intrinsic structural characteristics of a molecule. By inducing fragmentation of the protonated parent ion, [M+H]⁺, a unique fingerprint of daughter ions is produced. The fragmentation pattern of this compound can be predicted based on the established behavior of related N-substituted imides and aromatic compounds. xml-journal.netnih.govresearchgate.net
Upon ionization, the protonated molecule, with an m/z of 244.0558, undergoes a series of characteristic cleavages. The primary fragmentation events are centered around the succinimide ring and the bond connecting it to the trifluoromethylphenyl group.
A plausible fragmentation pathway includes:
Cleavage of the N-Aryl Bond: A significant fragmentation pathway involves the cleavage of the bond between the succinimide nitrogen and the phenyl ring. This can lead to the formation of an ion corresponding to protonated 2-(trifluoromethyl)aniline (B126271) at m/z 162.05, and a neutral loss of succinimide (99.03 g/mol ).
Fragmentation of the Succinimide Ring: The succinimide ring itself is susceptible to fragmentation. A common pathway for N-substituted imides is the loss of carbon monoxide (CO), which can occur in successive steps. xml-journal.net For instance, the parent ion could lose a CO molecule (28.00 u) to form a fragment ion at m/z 216.06.
Loss of the Succinimide Moiety: A complete loss of the neutral succinimide ring from the protonated parent ion can generate the 2-(trifluoromethyl)phenylaminyl cation at m/z 161.05.
Formation of Phenyl Cation: Further fragmentation can lead to the formation of a phenyl cation derivative. The loss of the entire succinimide moiety and subsequent rearrangements could produce characteristic aromatic fragment ions. rsc.org
These fragmentation patterns are summarized in the table below.
Table 2: Proposed Fragmentation Data for [C₁₁H₈F₃NO₂ + H]⁺
| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|
| 244.0558 | - | [M+H]⁺ (Parent Ion) |
| 216.0603 | CO | Ion resulting from loss of carbon monoxide |
| 162.0527 | C₄H₃NO₂ | Protonated 2-(Trifluoromethyl)aniline |
| 161.0449 | C₄H₄NO₂ | 2-(Trifluoromethyl)phenylaminyl cation |
These proposed pathways are based on established fragmentation principles for structurally related compounds and provide a framework for the structural elucidation of this compound by mass spectrometry.
Computational Chemistry and Theoretical Modeling of N 2 Trifluoromethyl Phenyl Succinimide
Quantum Chemical Calculations
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are instrumental in building a comprehensive profile of N-[2-(Trifluoromethyl)phenyl]succinimide. These calculations provide a molecular-level understanding of its inherent properties.
Density Functional Theory (DFT) is a preferred method for determining the optimized geometric structure and conformational preferences of molecules like this compound. By calculating the molecule's potential energy surface, the most stable conformer can be identified. A critical structural parameter in this molecule is the dihedral angle between the plane of the phenyl ring and the succinimide (B58015) ring, which significantly influences its electronic properties and steric interactions. nih.gov
In related N-phenylsuccinimide derivatives, this torsion angle is affected by the nature and position of substituents on the phenyl ring. nih.gov For this compound, the bulky trifluoromethyl (CF₃) group at the ortho position likely induces a significant twist between the two ring systems to minimize steric hindrance. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely predict bond lengths, bond angles, and this crucial dihedral angle. researchgate.netbg.ac.rs The optimized geometry from these calculations serves as the foundation for further spectroscopic and electronic property predictions.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Description | Predicted Value Range |
|---|---|---|
| C-N (imide) | Bond length within the succinimide ring | 1.40 - 1.42 Å |
| C-N (phenyl) | Bond length connecting the ring systems | 1.42 - 1.45 Å |
| C=O | Carbonyl bond length in the succinimide ring | 1.21 - 1.23 Å |
| C-CF₃ | Bond length of the trifluoromethyl group | 1.34 - 1.36 Å |
| C-N-C (imide) | Bond angle within the succinimide ring | ~113° |
Note: These values are estimations based on DFT studies of structurally similar molecules.
DFT calculations are highly effective in predicting spectroscopic data, which is crucial for chemical identification and structural elucidation. Theoretical vibrational frequencies can be computed from the optimized molecular structure. These calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and methodological approximations, yielding an excellent correlation with experimental Fourier-Transform Infrared (FT-IR) spectra. nih.gov Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the carbonyl (C=O) groups, the stretching vibrations of the C-F bonds in the trifluoromethyl group, and the C-N stretching modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. bg.ac.rsnih.gov The calculated ¹H and ¹³C chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), provide valuable insights into the electronic environment of each nucleus in the molecule.
Table 2: Predicted Characteristic Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |
|---|---|---|
| FT-IR | Carbonyl (C=O) stretching | 1700 - 1780 cm⁻¹ |
| FT-IR | C-F stretching (CF₃ group) | 1100 - 1350 cm⁻¹ |
| FT-IR | C-N stretching | 1350 - 1400 cm⁻¹ |
| ¹³C NMR | Carbonyl (C=O) carbons | 175 - 180 ppm |
| ¹³C NMR | CF₃ carbon (quartet due to C-F coupling) | 120 - 130 ppm |
| ¹H NMR | Aromatic protons | 7.5 - 8.0 ppm |
Note: These are predicted values based on computational studies of compounds with similar functional groups. bg.ac.rsresearchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely distributed across the electron-deficient succinimide ring and the strongly electron-withdrawing trifluoromethyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger energy gap implies higher stability and lower reactivity. DFT calculations can precisely determine the energies and spatial distributions of these orbitals. researchgate.netdntb.gov.ua
Table 3: Frontier Molecular Orbital (FMO) Characteristics
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the molecule's ability to accept electrons. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the MEP map would reveal:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the two carbonyl groups and the fluorine atoms of the trifluoromethyl group. bg.ac.rsnih.gov
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. They are typically located around the hydrogen atoms of the aromatic ring and the succinimide ring. nih.gov
Neutral Potential (Green): These regions have a balanced electrostatic potential.
The MEP map provides a clear, intuitive guide to the molecule's intermolecular interaction patterns and chemical reactivity. researchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is not only used to study static molecules but also to model the dynamics of chemical reactions, providing detailed insights into reaction pathways and mechanisms.
Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy. dntb.gov.ua The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
For a potential reaction involving this compound, such as its synthesis or hydrolysis, transition state analysis would involve:
Optimizing the geometries of the reactants, products, and the presumed transition state.
Performing a frequency calculation to confirm the nature of each stationary point. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Calculating the activation energy barrier, which provides a quantitative measure of the reaction's feasibility.
This type of analysis offers a level of detail about reaction mechanisms that is often difficult to obtain through experimental means alone. researchgate.net
Energy Profiles of Key Synthetic Steps
The synthesis of N-aryl succinimides, including this compound, typically proceeds through the condensation of an appropriate aniline (B41778) with succinic anhydride (B1165640), followed by cyclization of the intermediate N-arylsuccinamic acid. While specific energy profiles for the synthesis of this compound are not extensively documented in the literature, computational studies on similar systems, such as the formation of succinimide from asparagine residues in peptides, provide a basis for understanding the reaction mechanism. acs.org
A plausible mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of succinic anhydride, leading to the formation of a tetrahedral intermediate. This is followed by proton transfer and ring-opening to yield the N-arylsuccinamic acid. The subsequent cyclization is often the rate-determining step and can be facilitated by dehydrating agents or heat. acs.org This intramolecular condensation proceeds via another tetrahedral intermediate, which then eliminates a water molecule to form the stable five-membered succinimide ring. youtube.com
Density Functional Theory (DFT) calculations, such as those employing the B3LYP functional with a 6-31+G(d,p) basis set, are well-suited to model the energy profiles of these steps. acs.org Such calculations can determine the activation energies for the formation of intermediates and transition states, providing a quantitative measure of the reaction kinetics. For the this compound synthesis, the electron-withdrawing nature of the trifluoromethyl group would influence the nucleophilicity of the aniline and the stability of the intermediates, which can be precisely modeled.
Table 1: Hypothetical Energy Profile Data for N-Aryl Succinimide Synthesis
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Methodological Basis |
| Step 1: Amic Acid Formation | |||
| Reactants | Aniline + Succinic Anhydride | 0.0 | DFT B3LYP/6-31+G(d,p) acs.org |
| Transition State 1 | TS (Amine Addition) | +10 to +15 | Analogous to peptide chemistry acs.org |
| Intermediate 1 | Tetrahedral Intermediate | -5 to -10 | Analogous to peptide chemistry acs.org |
| Product 1 | N-Arylsuccinamic Acid | -15 to -20 | General synthesis mechanism youtube.com |
| Step 2: Cyclization | |||
| Reactant 2 | N-Arylsuccinamic Acid | -15 to -20 | General synthesis mechanism youtube.com |
| Transition State 2 | TS (Intramolecular Cyclization) | +25 to +35 | General synthesis mechanism acs.orgyoutube.com |
| Intermediate 2 | Tetrahedral Intermediate | +5 to +10 | Analogous to peptide chemistry acs.org |
| Product 2 | This compound + H₂O | -25 to -30 | General synthesis mechanism youtube.com |
Note: The data in this table is illustrative and based on computational studies of similar reactions. Specific values for this compound would require dedicated computational analysis.
Investigation of Radical Reaction Pathways
While the primary synthesis of N-aryl succinimides follows an ionic mechanism, radical pathways can also be considered, particularly in the context of alternative synthetic strategies or side reactions. The presence of the trifluoromethyl group is significant, as CF₃ radicals are known to participate in a variety of organic transformations.
For instance, related compounds such as N-trifluoromethylsuccinimide (NTFS) have been designed as reagents for the direct C-H trifluoromethylation of free anilines, a process that proceeds through a radical mechanism. nih.gov Although this involves a different reagent, it highlights the potential for radical generation involving the succinimide and trifluoromethyl moieties. A possible, though less common, synthetic route to this compound could involve the radical coupling of a 2-(trifluoromethyl)phenyl radical with a succinimide-based radical species.
Computational studies can be employed to investigate the feasibility of such radical pathways. By calculating the bond dissociation energies and the stability of potential radical intermediates, it is possible to assess whether a radical mechanism is energetically competitive with the ionic pathway. Electron Paramagnetic Resonance (EPR) studies, in conjunction with computational modeling, could provide evidence for the transient existence of radical species during the reaction.
Non-Covalent Interactions and Crystal Packing Analysis
The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related trifluoromethyl-substituted N-phenylamides provides a robust framework for predicting its crystal packing behavior. nih.gov These interactions are crucial in determining the physical properties of the crystalline material.
Hydrogen Bonding Networks
In the absence of strong hydrogen bond donors like N-H or O-H on the succinimide ring itself (once formed), the primary hydrogen bonds are of the weaker C-H···O and C-H···F types. The carbonyl oxygen atoms of the succinimide ring are expected to be strong hydrogen bond acceptors.
C-H···O Interactions : The aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the succinimide ring can act as donors, forming hydrogen bonds with the carbonyl oxygens of neighboring molecules. These interactions, though weak individually, can collectively contribute significantly to the stability of the crystal lattice. nih.gov
C-H···F Interactions : The trifluoromethyl group can participate in weak hydrogen bonds, with the fluorine atoms acting as acceptors for C-H donors from adjacent molecules. nih.gov
Table 2: Predicted Hydrogen Bonding Geometries in this compound
| Donor (D) | Acceptor (A) | D···A Distance (Å) | ∠D-H···A (°) | Interaction Energy (kcal/mol) | Reference System |
| C(phenyl)-H | O=C(succinimide) | 3.2 - 3.5 | 140 - 170 | -2.0 to -4.0 | N-methyl-N-phenylbenzamides nih.gov |
| C(succinimide)-H | O=C(succinimide) | 3.3 - 3.6 | 130 - 160 | -1.5 to -3.0 | N-methyl-N-phenylbenzamides nih.gov |
| C(phenyl)-H | F-C(trifluoromethyl) | 3.1 - 3.4 | 130 - 160 | -1.0 to -2.5 | N-methyl-N-phenylbenzamides nih.gov |
Note: This data is predictive, based on computational and crystallographic analysis of trifluoromethyl-substituted N-methyl-N-phenylbenzamides. nih.gov
π-π Stacking Interactions
The presence of the aromatic phenyl ring in this compound makes π-π stacking interactions a key feature of its crystal packing. These interactions can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement. The trifluoromethyl group, being strongly electron-withdrawing, will influence the quadrupole moment of the phenyl ring, which in turn affects the geometry and strength of these stacking interactions. Fluorination of phenyl rings has been shown to reinforce intramolecular π-π stacking interactions in some systems. rsc.org
Table 3: Characteristics of π-π Stacking Interactions
| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Energetic Contribution |
| Parallel-Displaced | 3.5 - 4.0 | < 20 | Dispersion-dominated |
| T-shaped (Edge-to-Face) | 4.5 - 5.5 | ~90 | Electrostatic-dominated |
Note: The values are typical ranges for π-π interactions in aromatic systems.
Weak Interactions and Their Influence on Supramolecular Assembly
C-F···π Interactions : The fluorine atoms of the trifluoromethyl group can interact with the π-system of the phenyl ring of an adjacent molecule.
F···F Interactions : Short contacts between fluorine atoms of neighboring trifluoromethyl groups can also occur, contributing to the packing efficiency. nih.gov
The interplay of these varied and directional non-covalent interactions dictates the formation of specific molecular motifs (e.g., dimers, chains, sheets) and ultimately the three-dimensional supramolecular architecture of crystalline this compound. nih.gov
Molecular Dynamics Simulations (if applicable to non-biological systems)
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and materials over time. For a non-biological small molecule like this compound, MD simulations can provide valuable insights into its conformational dynamics, interactions with solvents, and aggregation behavior in condensed phases.
MD simulations for such systems would typically employ classical force fields, such as AMBER or COMPASS, which have been parameterized to describe the interactions between atoms. acs.org The simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their trajectories over time.
Potential applications of MD simulations for this compound include:
Conformational Analysis : Studying the rotational barrier around the N-C(phenyl) bond and the flexibility of the succinimide ring. This can reveal the most stable conformations in different environments.
Solvation Studies : Simulating the molecule in various solvents to understand the structure of the solvation shell and to calculate the free energy of solvation. This is important for predicting solubility and partitioning behavior.
Aggregation and Nucleation : Simulating a system with multiple molecules to observe the initial stages of self-assembly and nucleation, providing insights into the early steps of crystallization. MD simulations have been used to study the assembly mechanisms of aromatic amide helices, which share some structural motifs with the target compound. nih.gov
Amorphous State Properties : Modeling the amorphous (non-crystalline) state to predict properties such as the glass transition temperature and mechanical properties, which is relevant for applications in materials science.
Advanced Applications and Functional Materials Based on N 2 Trifluoromethyl Phenyl Succinimide
Role in Polymer Science and Functional Materials
A review of current scientific literature does not indicate that N-[2-(Trifluoromethyl)phenyl]succinimide is directly utilized as a monomer for polymer synthesis or widely incorporated into advanced materials. The succinimide (B58015) and trifluoromethylphenyl moieties are present in various functional molecules, but the specific combination in this compound has not been a focus of materials science research to date.
Monomer for Polymer Synthesis (if applicable)
There is no significant evidence in the reviewed literature to suggest that this compound is employed as a monomer in polymerization reactions.
Incorporation into Advanced Materials with Specific Properties
The incorporation of this compound into advanced materials with specific properties is not a prominent area of research based on available scientific and technical publications.
Catalysis and Reagent Chemistry
While this compound itself is not commonly cited as a catalyst or ligand, its core structure is relevant to the development of specialized chemical reagents, particularly for introducing trifluoromethyl groups into organic molecules.
This compound as a Ligand or Catalyst Component
Currently, there is a lack of available data describing the application of this compound as a ligand for metal catalysts or as a direct component in catalytic systems.
Derivatives as Trifluoromethylating Agents
A structurally related derivative, N-Trifluoromethylsuccinimide (NTFS) , has been developed as a novel reagent for the direct C-H trifluoromethylation of free anilines. nih.gov This reagent provides a new method for synthesizing trifluoromethylated aniline (B41778) products, which are important in medicinal and materials chemistry. nih.gov
The research demonstrated that NTFS, designed and prepared via a silver-trifluoride (Ag-CF₃) precursor, can effectively trifluoromethylate a range of aniline substrates. nih.gov The process is believed to proceed through a radical mechanism and has been successfully applied to gram-scale synthesis, highlighting its practical utility. nih.gov A key application shown was the synthesis of the antiasthmatic drug Mabuterol. nih.gov
Table 1: Research Findings on N-Trifluoromethylsuccinimide (NTFS) as a Trifluoromethylating Agent
| Feature | Description | Source |
|---|---|---|
| Reagent | N-Trifluoromethylsuccinimide (NTFS) | nih.gov |
| Application | Direct C-H trifluoromethylation of free anilines. | nih.gov |
| Proposed Mechanism | Radical reaction. | nih.gov |
| Demonstrated Utility | Gram-scale synthesis and preparation of the drug Mabuterol. | nih.gov |
| Significance | Provides a new protocol for the synthesis of valuable trifluoromethylated anilines. | nih.gov |
Agrochemical Intermediates (excluding biological efficacy/dosage)
The trifluoromethylphenyl moiety is a critical structural component in a multitude of modern agrochemicals, particularly herbicides and fungicides. nih.govjst.go.jp The inclusion of a CF₃ group can significantly alter a molecule's physical and chemical properties, such as lipophilicity and metabolic stability, which are crucial for its function as a crop protection agent.
N-Aryl succinimides are generally synthesized through the condensation of a primary aniline with succinic acid or its anhydride (B1165640). researchgate.net Therefore, this compound is directly derived from 2-(Trifluoromethyl)aniline (B126271) . This aniline precursor is a key building block in the synthesis of various agrochemicals. The succinimide derivative itself represents a stable, functionalized version of this crucial intermediate. While specific synthetic routes in commercial agrochemical production that explicitly use this compound as a direct intermediate are not widely published, its role as a derivative of a key precursor is chemically significant. Compounds containing the trifluoromethylphenyl structure are vital for producing pesticides, making derivatives like this succinimide potential intermediates in synthetic pathways. nih.govgoogle.com
Fine Chemical Synthesis (excluding pharmaceutical applications)
The utility of this compound as a precursor in fine chemical synthesis extends to the development of specialized polymers and potential agrochemical agents. The trifluoromethylphenyl moiety is a well-established component in a variety of commercial pesticides, including insecticides and fungicides. nih.govresearchgate.netccspublishing.org.cn The presence of this group can enhance the biological activity and stability of agrochemicals. nih.gov For instance, trifluoromethyl-substituted pyrazole (B372694) and pyridine (B92270) derivatives are core structures in several modern insecticides and herbicides. nih.govnih.gov While direct synthesis routes starting from this compound to commercial agrochemicals are not extensively documented in public literature, its structural motifs suggest its potential as a valuable intermediate for the synthesis of new crop protection agents.
A notable application in materials science is the synthesis of novel conducting polymers. For example, a conjugated polymer, poly(N-phenyl succinimide-thiophene), has been synthesized using N-phenyl succinimide and thiophene. researchgate.net This process, carried out in a heterogeneous phase with a proton-exchanged silicate (B1173343) clay as a catalyst, yields a semiconducting material. researchgate.net The electrical and optical properties of such polymers can be tuned, and this specific co-polymer was found to have an indirect optical band gap of 1.17 eV. researchgate.net The electrical conductivity of the material follows a polaron-hopping mechanism, which is thermally activated. researchgate.net This demonstrates the potential for this compound to be incorporated into functional polymers where the electronic properties of both the succinimide and the trifluoromethylphenyl groups can be exploited.
Table 1: Research Findings in Fine Chemical Synthesis
| Application Area | Derivative/Material | Key Research Finding |
|---|---|---|
| Polymer Chemistry | Poly(N-phenyl succinimide-thiophene) | Synthesized via heterogeneous catalysis, resulting in a semiconducting polymer with an optical band gap of 1.17 eV. researchgate.net |
| Agrochemicals | Trifluoromethyl-containing pesticides | The trifluoromethylphenyl group is a key structural motif in various active agrochemical ingredients, enhancing their efficacy and stability. nih.govresearchgate.net |
| Agrochemicals | Phenylpyrazole insecticides | Phenylpyrazole derivatives with trifluoromethyl groups are effective insecticides that target the central nervous system of insects. nih.gov |
Optical and Electronic Properties of Derivatives
Derivatives of this compound are of significant interest for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The electronic properties of these molecules are heavily influenced by the interplay between the electron-withdrawing trifluoromethyl group and the succinimide or related imide structures.
Studies on structurally similar N-(trifluoromethylphenyl)phthalimides containing selenophene (B38918) substituents have demonstrated their utility as n-type semiconductors. rsc.org The incorporation of an increasing number of selenophene units leads to a red-shift in the UV-Vis absorption and photoluminescence maxima. rsc.org Field-effect transistors fabricated from these materials exhibit clear n-type characteristics, with electron mobilities on the order of 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org This n-type behavior is crucial for the development of complementary logic circuits in organic electronics.
The photophysical properties, such as absorption and emission wavelengths, are key to their application in light-emitting devices. Research on fluorinated polyimides and other N-aryl imide derivatives shows that the emission color can be tuned across the visible spectrum. researchgate.netresearchgate.net For instance, N-phthalimide derivatives have been shown to emit blue light in solution with quantum yields that can be significant, depending on the substitution pattern and solvent. mdpi.com The trifluoromethyl group generally enhances the electron-accepting nature of the imide core, which can influence intramolecular charge transfer (ICT) characteristics, affecting both absorption and emission spectra. osti.gov In some fluorinated poly(pyrazole) ligands, it has been noted that the absorption and fluorescence emission properties are only slightly affected by the degree of fluorination in both solid-state and solution. rsc.org
Table 2: Optical and Electronic Properties of Related Imide Derivatives
| Compound Class | Property | Value/Observation |
|---|---|---|
| N-(Trifluoromethylphenyl)phthalimides with Selenophene | Electron Mobility (μe) | ~10⁻⁴ cm² V⁻¹ s⁻¹ (n-type) rsc.org |
| UV-Vis Absorption | Red-shifts with increasing number of selenophene units. rsc.org | |
| Photoluminescence | Red-shifts with increasing number of selenophene units. rsc.org | |
| Fluorinated Pyridine-Based Polyimides | Cutoff Wavelength (λ₀) | As low as 330 nm. researchgate.net |
| Dielectric Constant | Ranged from 2.85 to 3.38. researchgate.net | |
| Photoluminescence Quantum Yield | 7% to 21%. researchgate.net | |
| Naphthalimide Derivatives | Fluorescence Lifetimes | 0.5 ns to 9 ns in various solvents. mdpi.com |
This body of research underscores the potential of this compound derivatives as functional materials. The trifluoromethyl group not only enhances solubility and stability but also provides a powerful tool for tuning the electronic and optical properties necessary for advanced applications.
Future Research Directions and Unexplored Avenues for N 2 Trifluoromethyl Phenyl Succinimide
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N-aryl succinimides often involves the condensation of an aniline (B41778) with succinic anhydride (B1165640), sometimes in the presence of solvents and catalysts that are not environmentally benign. researchgate.netnih.gov Future research must prioritize the development of greener and more efficient synthetic protocols.
Key research objectives should include minimizing waste, reducing energy consumption, and utilizing renewable resources. unife.it A promising avenue is the adoption of microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times for N-phenylsuccinimide synthesis from hours to mere minutes, often without the need for a solvent. nih.gov Another approach involves exploring alternative energy sources like sonication or mechanochemistry, the latter of which can enable solvent-free reactions.
The principles of green chemistry, such as atom economy and the use of safer solvents, should guide this research. unife.it Exploring catalytic systems, particularly those based on earth-abundant metals or organocatalysts, could provide milder reaction conditions and higher yields compared to traditional methods that may require stoichiometric reagents or harsh dehydrating agents. researchgate.net
Table 1: Comparison of Synthetic Methodologies for N-Aryl Succinimide (B58015) Synthesis
| Parameter | Traditional Synthesis | Proposed Sustainable Routes |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound, Mechanical grinding |
| Reaction Time | Several hours | Minutes to less than an hour nih.gov |
| Solvent | Often high-boiling point organic solvents (e.g., benzene (B151609), toluene) researchgate.net | Solvent-free, or green solvents (e.g., water, ethanol, ionic liquids) |
| Catalyst | Acid catalysts, dehydrating agents | Reusable solid acids, organocatalysts, biocatalysts |
| Environmental Impact | Higher energy consumption, use of hazardous solvents | Reduced energy footprint, minimized hazardous waste unife.it |
Exploration of Unconventional Reaction Pathways
Beyond its synthesis, the reactivity of N-[2-(Trifluoromethyl)phenyl]succinimide is a rich field for investigation. Research should focus on unconventional transformations that leverage the unique electronic properties of the molecule.
One area of interest is the functionalization of the succinimide ring. While the imide C-N bond is robust, the carbonyl groups and adjacent methylene (B1212753) protons offer sites for chemical modification. For instance, selective reduction, enolate chemistry, or ring-opening reactions could yield novel scaffolds for medicinal chemistry or polymer science.
Furthermore, the application of modern synthetic methods like photoredox catalysis could unlock new reaction pathways. hilarispublisher.com These light-mediated reactions, which operate under mild conditions, could enable late-stage functionalization of the aromatic ring or the succinimide moiety through radical intermediates. This approach offers a powerful tool for creating derivatives that are inaccessible through traditional ionic pathways. Research into selective C-H activation on the trifluoromethylphenyl ring, guided by the directing influence of the imide group, could also lead to a new family of complex molecules.
Advanced Material Science Applications
The structural features of this compound suggest its potential as a building block for advanced materials. The trifluoromethyl group is known to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to materials. The succinimide unit is a component of high-performance polyimides.
Future research could explore the polymerization of derivatives of this compound to create novel polyimides. These materials could exhibit enhanced solubility, lower dielectric constants, and improved optical transparency, making them suitable for applications in microelectronics and aerospace industries.
Another unexplored avenue is its use in organic electronics. The electron-withdrawing nature of both the trifluoromethyl group and the succinimide ring could make the molecule or its derivatives useful as n-type organic semiconductors. Investigating its electrochemical properties and performance in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) is a logical next step. chemrxiv.org
Theoretical Predictions for New Derivatives and Their Chemical Behavior
Computational chemistry provides a powerful lens through which to predict the properties of yet-to-be-synthesized molecules, thereby guiding and accelerating experimental research. hilarispublisher.com The use of Density Functional Theory (DFT) and other quantum chemical methods can be applied to this compound to build predictive models of its behavior. mdpi.comresearchgate.net
Future theoretical studies should focus on:
Mapping the Molecular Electrostatic Potential (MEP): To identify sites susceptible to nucleophilic or electrophilic attack and predict intermolecular interactions.
Calculating Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gap): To estimate the electronic properties, reactivity, and potential for use in organic electronics.
Modeling Reaction Mechanisms: To elucidate the transition states and energy barriers for proposed novel reactions, optimizing conditions before they are attempted in the lab.
In Silico Design of Derivatives: Systematically modifying the parent structure (e.g., by adding substituents to the phenyl ring or altering the succinimide backbone) and calculating the resulting changes in electronic, steric, and thermodynamic properties. mdpi.com
Table 2: Hypothetical DFT Study on Designed Derivatives of this compound
| Derivative Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Research Implication |
|---|---|---|---|
| Parent Compound | 5.2 | 3.1 | Baseline for electronic properties |
| Addition of -NO₂ at C4 | 4.8 | 5.5 | Enhanced n-type character for electronics |
| Addition of -OCH₃ at C4 | 5.4 | 2.8 | Tuned solubility and electronic properties |
| Replacement of succinimide with maleimide | 4.9 | 3.3 | Increased reactivity for polymerization/conjugation |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of the chemical space around this compound, the integration of modern automation technologies is essential. Flow chemistry and automated synthesis platforms offer unprecedented control over reaction parameters, improve reproducibility, and enable high-throughput experimentation. synplechem.comyoutube.com
Future research programs should leverage these technologies to:
Rapidly Optimize Reaction Conditions: Automated platforms can perform numerous experiments in parallel to quickly identify the optimal temperature, pressure, catalyst, and stoichiometry for novel synthetic routes. sigmaaldrich.com
Synthesize Compound Libraries: By using robotic systems and pre-packaged reagents, libraries of derivatives based on the this compound scaffold can be generated efficiently. synplechem.com This would accelerate the discovery of molecules with desired properties for materials or biological applications.
Improve Safety and Scalability: Flow reactors allow for excellent heat and mass transfer, enabling the safe execution of highly exothermic or fast reactions. The continuous nature of flow processes also provides a straightforward path to scaling up the production of promising compounds. mdpi.com Platforms like SynFini or the Synple synthesizer exemplify how AI and automation can shorten development cycles from weeks to days. youtube.comsigmaaldrich.com
Table 3: Advantages of Integrating Modern Synthesis Technologies
| Technology | Key Advantage | Application to this compound Research |
|---|---|---|
| Flow Chemistry | Precise control, enhanced safety, easy scalability | Optimization of hazardous or fast reactions; seamless scale-up of lead compounds. mdpi.com |
| Automated Synthesis | High-throughput screening, rapid library generation | Fast optimization of synthetic routes; creation of a diverse library of derivatives for testing. synplechem.com |
| AI & Machine Learning | Predictive route design, data analysis | In silico prediction of optimal synthetic pathways and reaction outcomes. hilarispublisher.comyoutube.com |
By pursuing these future research directions, the scientific community can fully explore the potential of this compound, transforming it from a simple chemical entity into a valuable component for a new generation of materials and technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(Trifluoromethyl)phenyl]succinimide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of succinic anhydride derivatives with 2-(trifluoromethyl)aniline. Key parameters include:
- Temperature : Reactions often proceed at 80–120°C under inert atmospheres (e.g., nitrogen).
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to enhance cyclization efficiency.
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
- Data Table :
| Synthetic Route | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | 65–75 | 100°C, DMF, ZnCl₂ | |
| Microwave-assisted | 85 | 120°C, 30 min, solvent-free |
Q. How can researchers confirm the structural integrity of This compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic peaks:
- Succinimide ring protons (δ 2.6–3.1 ppm, quartet).
- Aromatic protons (δ 7.4–8.1 ppm, split due to trifluoromethyl group).
- Carbonyl carbons (δ 170–175 ppm).
- FT-IR : Stretching vibrations at ~1770 cm⁻¹ (C=O), ~1350 cm⁻¹ (C-F).
- Mass Spectrometry : Molecular ion peak (m/z 273 [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are recommended for handling This compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert gas (argon) to prevent hydrolysis.
- Disposal : Follow hazardous waste guidelines for fluorinated compounds .
Advanced Research Questions
Q. How does the trifluoromethyl substituent influence the compound’s biological activity in agrochemical or pharmaceutical applications?
- Methodological Answer :
- Lipophilicity Enhancement : The -CF₃ group increases membrane permeability, critical for target engagement in pesticidal or enzyme-inhibitory applications.
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life.
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3- or 4-substituted phenylsuccinimides) to determine positional effects on efficacy. Use in vitro assays (e.g., mitochondrial complex inhibition) to validate targets .
Q. What advanced applications exist for This compound in polymer or material science?
- Methodological Answer :
- Polymer Precursors : As a monomer for polyimides, leveraging thermal stability from the aromatic and fluorinated moieties.
- Crosslinking Agents : React with diamine or diol compounds to form thermally resistant networks.
- Surface Modification : Functionalize nanoparticles or coatings for hydrophobicity. Validate via TGA (thermal degradation >300°C) and DSC (glass transition analysis) .
Q. How should researchers address contradictory data on the compound’s biological activity across different studies?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC₅₀ measurements under standardized O₂ levels).
- Impurity Profiling : Use HPLC-MS to rule out side products (e.g., uncyclized intermediates) affecting activity.
- Meta-Analysis : Cross-reference data from patent literature (e.g., mitochondrial inhibitors ) and peer-reviewed studies to identify consensus mechanisms.
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
